4-(2-Chloroethyl)-1-fluoro-2-(trifluoromethyl)benzene
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Overview
Description
4-(2-Chloroethyl)-1-fluoro-2-(trifluoromethyl)benzene is an organic compound that features a benzene ring substituted with a 2-chloroethyl group, a fluoro group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroethyl)-1-fluoro-2-(trifluoromethyl)benzene typically involves the introduction of the chloroethyl, fluoro, and trifluoromethyl groups onto a benzene ring. One common method is the Friedel-Crafts alkylation reaction, where benzene is reacted with 2-chloroethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The fluoro and trifluoromethyl groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents like fluorine gas or trifluoromethyl iodide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced catalytic systems can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloroethyl)-1-fluoro-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce a carboxylic acid derivative.
Scientific Research Applications
4-(2-Chloroethyl)-1-fluoro-2-(trifluoromethyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound’s unique substituents make it useful in the development of advanced materials with specific properties, such as polymers and coatings.
Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Agrochemicals: The compound’s derivatives may have applications in the development of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 4-(2-Chloroethyl)-1-fluoro-2-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The chloroethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the fluoro and trifluoromethyl groups can influence the compound’s electronic properties and reactivity. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloroethyl)-3-(trifluoromethyl)benzene: Similar structure but with different substitution pattern.
2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride: Contains a sulfonyl chloride group instead of a fluoro group.
(2-Chloroethyl)benzene: Lacks the fluoro and trifluoromethyl groups.
Uniqueness
4-(2-Chloroethyl)-1-fluoro-2-(trifluoromethyl)benzene is unique due to the presence of both fluoro and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it particularly valuable in applications requiring specific reactivity and stability profiles.
Properties
IUPAC Name |
4-(2-chloroethyl)-1-fluoro-2-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF4/c10-4-3-6-1-2-8(11)7(5-6)9(12,13)14/h1-2,5H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUONCXNVDNOGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCCl)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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